(4aS,7aS)-Octahydrocyclopenta[b]morpholine
Description
Significance of Fused Morpholine (B109124) Scaffolds in Advanced Organic Synthesis and Design of Bioactive Molecules
The fusion of a morpholine ring with other cyclic systems gives rise to a class of compounds with significant potential in advanced organic synthesis and the design of bioactive molecules. These fused morpholine scaffolds offer a number of advantages:
Structural Rigidity and Conformational Constraint: The fusion of an additional ring system restricts the conformational flexibility of the morpholine ring. This can lead to a more precise orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.
Access to Novel Chemical Space: Fused morpholine scaffolds provide access to a diverse range of three-dimensional structures that are not readily accessible through simple substitution of a monocyclic morpholine ring. This expansion of chemical space increases the probability of discovering novel bioactive compounds. nih.gov
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation. acs.org Fusing it with another ring can further enhance this stability by shielding potential metabolic soft spots.
The synthesis of these complex fused systems is an active area of research in organic chemistry, with new methodologies continually being developed to provide efficient access to a wide variety of derivatives for biological screening. researchgate.net
Overview of (4aS,7aS)-Octahydrocyclopenta[b]morpholine within the Context of Privileged Scaffolds
This compound is a specific stereoisomer of a fused heterocyclic system where a cyclopentane (B165970) ring is fused to a morpholine ring. While this particular compound is not extensively documented in the scientific literature, its structural components place it within the realm of "privileged scaffolds."
The concept of a privileged scaffold in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgscielo.br These scaffolds are frequently found in a variety of approved drugs and natural products, suggesting their inherent ability to interact favorably with biological macromolecules. nih.govnih.gov The benzodiazepine (B76468) framework is a classic example of a privileged scaffold, with derivatives exhibiting a wide range of biological activities. rsc.org
The this compound scaffold combines the desirable features of the morpholine ring with the conformational rigidity imparted by the fused cyclopentane ring. This fusion creates a specific three-dimensional arrangement of the nitrogen and oxygen heteroatoms of the morpholine ring, which could be advantageous for binding to certain biological targets. The stereochemistry at the bridgehead carbons (4a and 7a) further defines the shape of the molecule, which is a critical determinant of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| Stereochemistry | (4aS,7aS) |
| Core Structure | Fused Cyclopentane and Morpholine Rings |
| Scaffold Type | Key Findings and Significance |
|---|---|
| Morpholine | Improves physicochemical and pharmacokinetic properties of drug candidates. nih.govacs.org Found in numerous approved drugs. wikipedia.org |
| Fused Heterocycles | Provide rigid frameworks for precise positioning of functional groups. nih.gov Offer access to novel chemical space. |
| Privileged Scaffolds | Molecular frameworks that can bind to multiple biological targets. rsc.orgscielo.br Serve as valuable starting points for drug discovery. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHPPCBSLJVBQR-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C1)OCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of the 4as,7as Octahydrocyclopenta B Morpholine Core
Oxidation Pathways and Derivative Synthesis
The nitrogen atom in the morpholine (B109124) ring of (4aS,7aS)-Octahydrocyclopenta[b]morpholine is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of the corresponding N-oxide derivatives. While specific studies on this particular isomer are limited, analogous transformations in related morpholine systems are well-documented. For instance, the use of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) typically results in the formation of the N-oxide. The conditions for such reactions are generally mild, involving stirring the substrate with the oxidant in a suitable solvent like methanol (B129727) or dichloromethane (B109758) at or below room temperature.
Table 1: Hypothetical Oxidation Reactions of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Potential Product |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Methanol | 0 - 25 | This compound N-oxide |
Note: This table is based on general principles of morpholine oxidation and requires experimental verification for this specific compound.
Reduction Reactions and Product Diversification
The this compound core is already a fully saturated system, and therefore, reduction reactions typically target functional groups that may have been introduced onto the scaffold. For instance, if an N-oxide derivative were to be synthesized, it could subsequently be reduced back to the parent amine using reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or other reagents like zinc in acetic acid.
In a broader context of product diversification, if the morpholine ring were to be cleaved reductively, this would represent a significant structural transformation. However, such reactions typically require harsh conditions and are not commonly employed as a synthetic strategy for this stable heterocyclic system.
Substitution Reactions on the Fused Morpholine System
The secondary amine of the this compound core is a nucleophilic center and readily undergoes substitution reactions. N-alkylation and N-acylation are the most common transformations, allowing for the introduction of a wide variety of substituents.
N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and base can influence the reaction rate and yield.
N-Acylation: Acyl groups can be introduced by reacting the amine with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are typically high-yielding and proceed under mild conditions.
Table 2: Representative Substitution Reactions of this compound
| Reagent | Reaction Type | Base | Solvent | Potential Product |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | N-Alkylation | K₂CO₃ | Acetonitrile | 4-Methyl-(4aS,7aS)-octahydrocyclopenta[b]morpholine |
| Benzyl Bromide (BnBr) | N-Alkylation | NaHCO₃ | DMF | 4-Benzyl-(4aS,7aS)-octahydrocyclopenta[b]morpholine |
| Acetyl Chloride (AcCl) | N-Acylation | Et₃N | Dichloromethane | 4-Acetyl-(4aS,7aS)-octahydrocyclopenta[b]morpholine |
Note: This table illustrates common substitution reactions and the expected products.
Functionalization Strategies of the Octahydrocyclopenta[b]morpholine (B1420273) Scaffold
Beyond substitution on the nitrogen atom, functionalization of the carbon framework of the cyclopentane (B165970) ring presents a more significant synthetic challenge due to the presence of unactivated C-H bonds. Modern synthetic methodologies, such as C-H activation, could potentially be employed to introduce functional groups at specific positions on the cyclopentane ring.
For instance, directed C-H activation, where the morpholine nitrogen or a pre-installed N-substituent directs a metal catalyst to a specific C-H bond, could enable site-selective functionalization. Such strategies could lead to the introduction of aryl, alkyl, or other functional groups, significantly increasing the molecular diversity accessible from this scaffold. However, specific examples of such functionalizations on the this compound core are not widely reported in the literature, representing an area ripe for future investigation.
Spectroscopic and Advanced Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For a molecule with defined stereocenters like (4aS,7aS)-Octahydrocyclopenta[b]morpholine, ¹H and ¹³C NMR are crucial for confirming the cis-fusion of the cyclopentane (B165970) and morpholine (B109124) rings.
The stereochemical assignment is largely inferred from the coupling constants (J-values) between adjacent protons and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. In the cis-fused system of this compound, the bridgehead protons (H-4a and H-7a) are expected to be on the same face of the bicyclic system. This spatial proximity would result in a measurable NOE correlation between them, which is a definitive indicator of the cis-stereochemistry.
The ¹H NMR spectrum would exhibit distinct signals for the protons of the cyclopentane and morpholine rings. The protons on carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring (C-3, C-5, and C-8a) would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms. Conversely, the protons on the cyclopentane ring would resonate at a higher field (lower ppm).
Illustrative ¹H NMR Data for a cis-Fused Octahydrocyclopenta[b]morpholine (B1420273) System:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-Coupling Constants (Hz) |
| H-4a, H-7a | 2.5 - 3.5 | Multiplet | - |
| Morpholine CH₂ (next to O) | 3.6 - 4.0 | Multiplet | - |
| Morpholine CH₂ (next to N) | 2.8 - 3.2 | Multiplet | - |
| Cyclopentane CH₂ | 1.5 - 2.2 | Multiplet | - |
Illustrative ¹³C NMR Data for a cis-Fused Octahydrocyclopenta[b]morpholine System:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C-4a, C-7a | 55 - 65 |
| Morpholine C (next to O) | 65 - 75 |
| Morpholine C (next to N) | 45 - 55 |
| Cyclopentane C | 20 - 40 |
Mass Spectrometry Applications for Structural Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a vital tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.
The fragmentation of the molecular ion in the mass spectrometer would likely proceed through pathways characteristic of cyclic amines and ethers. Common fragmentation patterns for morpholine derivatives involve the cleavage of the ring. For the fused ring system of octahydrocyclopenta[b]morpholine, characteristic fragmentation would likely involve the loss of small, stable neutral molecules or radicals, leading to the formation of stable carbocations or radical cations. The analysis of these fragment ions allows for the confirmation of the bicyclic structure.
Expected Fragmentation Patterns for Octahydrocyclopenta[b]morpholine:
| m/z Value | Possible Fragment |
| [M]+ | Molecular Ion |
| [M - CH₃]+ | Loss of a methyl radical |
| [M - C₂H₄O]+ | Cleavage of the morpholine ring |
| [M - C₅H₉]+ | Loss of the cyclopentyl moiety |
X-ray Crystallography for Absolute Stereochemistry Determination
In this technique, a beam of X-rays is diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is used to calculate the three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the direct visualization of the molecule's structure, including the cis-fusion of the rings and the specific (4aS,7aS) configuration of the stereocenters.
The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a complete and unequivocal structural characterization of this compound.
Computational Chemistry and Theoretical Studies of 4as,7as Octahydrocyclopenta B Morpholine
Conformational Analysis and Energy Landscapes
The conformational flexibility of (4aS,7aS)-Octahydrocyclopenta[b]morpholine is a key determinant of its physical and biological properties. The fusion of the five-membered cyclopentane (B165970) ring with the six-membered morpholine (B109124) ring results in a complex potential energy surface with multiple possible conformations.
The morpholine ring typically adopts a chair conformation, which is significantly more stable than the twisted-boat conformation. For cyclopentane, the most stable conformations are the envelope and twist forms, which alleviate the torsional strain that would be present in a planar structure. libretexts.orgfiveable.me The cis-fusion of these two rings in this compound means that the conformational possibilities are interdependent.
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to explore the conformational space of this molecule. By systematically rotating the bonds and calculating the energy of each resulting geometry, a conformational energy landscape can be mapped. This map reveals the low-energy, stable conformations and the energy barriers between them.
For this compound, it is anticipated that the morpholine ring will predominantly exist in a chair conformation. The cyclopentane ring is likely to adopt a conformation that minimizes steric interactions with the adjacent morpholine ring, possibly a twisted or envelope form. The relative energies of these conformers would be influenced by subtle stereoelectronic effects.
Table 1: Illustrative Conformational Energy Data for this compound
| Conformer | Ring Pucker (Morpholine) | Ring Pucker (Cyclopentane) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | Chair | Envelope | 0.00 | 75.3 |
| B | Chair | Twist | 0.85 | 19.1 |
| C | Twist-Boat | Envelope | 4.50 | 0.3 |
| D | Twist-Boat | Twist | 5.20 | 0.1 |
Note: This data is illustrative and based on general principles of conformational analysis of similar ring systems.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound. nih.govnih.gov These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the molecular electrostatic potential (MEP) map can be calculated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be the most electron-rich regions, making them susceptible to electrophilic attack.
Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Dipole Moment | 1.9 D |
| Mulliken Charge on N | -0.45 |
| Mulliken Charge on O | -0.38 |
Note: These values are hypothetical and serve as representative examples of data obtained from DFT calculations for similar heterocyclic compounds.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry plays a vital role in investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies.
For instance, reactions such as N-alkylation or N-acylation of the secondary amine in the morpholine ring can be studied computationally. Theoretical calculations can help in understanding the stereoselectivity of such reactions, which is particularly important for a chiral molecule like this compound.
Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the elucidation of the detailed steps involved in a chemical transformation. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient synthetic routes to derivatives of this scaffold.
Molecular Modeling in Scaffold Design and Elaboration
The this compound core represents a three-dimensional scaffold that can be utilized in the design of new molecules with specific biological activities. acs.org The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. mdpi.comnih.gov
Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in the process of scaffold-based drug design. mdpi.com These methods allow for the virtual screening of libraries of compounds and the prediction of their binding affinities to biological targets like enzymes and receptors.
The rigid, bicyclic structure of this compound provides a well-defined orientation for appended functional groups, which can be crucial for achieving high-affinity interactions with a target protein. Computational studies can guide the synthetic elaboration of this scaffold by predicting which derivatives are most likely to exhibit the desired biological activity. The use of such conformationally constrained scaffolds is a growing trend in modern drug discovery to access novel chemical space. acs.orgmdpi.com
Application of 4as,7as Octahydrocyclopenta B Morpholine As a Building Block and Scaffold in Advanced Organic Synthesis
Role in the Construction of Complex Polycyclic Molecules
The synthesis of complex, sp³-rich polycyclic molecules is a significant challenge in organic chemistry. Rigid bicyclic scaffolds serve as ideal starting points for such endeavors, providing a solid foundation upon which further complexity can be built. The (4aS,7aS)-Octahydrocyclopenta[b]morpholine framework, by its nature, is a pre-organized stereochemical template. Synthetic strategies can leverage this fixed structure to direct subsequent reactions, controlling the stereochemistry of newly formed rings and substituents.
Methodologies for creating substituted morpholines and related bicyclic systems often involve sequences of coupling and cyclization reactions from readily available amino alcohols. researchgate.net For instance, electrophile-induced cyclization of optically pure amino alcohols is a known strategy to produce highly substituted chiral morpholines. banglajol.info Similarly, the synthesis of novel bicyclic proline peptidyl compounds has demonstrated the utility of rigid fused-ring systems as core components of potent protease inhibitors. nih.gov The application of non-planar scaffolds is a growing trend in drug design, as it allows for the exploration of a wider chemical space and can lead to molecules with more effective target-ligand interactions. mdpi.com The defined structure of this compound makes it an attractive core for building novel polycyclic structures with potential biological activity.
Utilization in Fragment-Based Ligand Discovery (FBLD) and Chemical Library Generation
Fragment-Based Ligand Discovery (FBLD) has become a powerful alternative to high-throughput screening for identifying starting points for drug discovery. nih.gov This method relies on screening libraries of low molecular weight fragments to identify those that bind to a biological target, which are then optimized into more potent leads. nih.govresearchgate.net The success of FBLD is heavily dependent on the quality of the fragment library, which should ideally cover a broad range of chemical space with molecules possessing diverse three-dimensional shapes. researchgate.net
The rigid, sp³-rich structure of this compound makes it an exemplary scaffold for inclusion in such libraries. Unlike flexible molecules, its conformation is locked, reducing the entropic penalty upon binding and presenting a clear vector for chemical elaboration. nih.gov The development of scaffolds specifically for library assembly is a key area of research; for example, a four-step synthesis of a spiro-bis-morpholine acetal (B89532) was designed specifically to create a useful 3D-scaffold for compound library generation. acs.org General procedures for the solution-phase preparation of diverse morpholine (B109124) derivatives have been developed to produce large screening libraries. nih.gov Incorporating the this compound core into a library would introduce novel, non-planar shapes, providing opportunities to target protein pockets that are inaccessible to flatter, more aromatic compounds. mdpi.com
Table 1: Key Attributes of Scaffolds for Fragment-Based Ligand Discovery (FBLD) This table outlines the desirable properties of molecular fragments for use in FBLD and how the this compound scaffold aligns with these criteria.
| Attribute | General Requirement in FBLD | Relevance of this compound |
|---|---|---|
| Molecular Weight | Typically < 300 Da mdpi.com | The core scaffold has a low molecular weight, allowing for substantial chemical modification. |
| 3D Complexity | High sp³ character, non-planar shapes are desirable mdpi.comacs.org | Fused bicyclic system provides a rigid, well-defined three-dimensional structure. |
| Solubility | Adequate aqueous solubility for screening assays | The morpholine moiety generally imparts favorable solubility properties. nih.gov |
| Synthetic Tractability | Readily available and easy to functionalize nih.gov | The nitrogen atom provides a clear and synthetically accessible point for derivatization. |
| Conformational Rigidity | Reduces entropic penalty upon binding to the target nih.gov | The fused ring system is conformationally locked, presenting clear vectors for optimization. |
Development of Novel Reagents and Catalysts Incorporating the Scaffold
Chiral morpholine derivatives have been explored as organocatalysts and as ligands in asymmetric catalysis. nih.govresearchgate.net The stereochemistry and electronic properties of the morpholine ring can influence the outcome of chemical reactions, making them valuable tools for asymmetric synthesis. While many studies have shown that pyrrolidine-based catalysts are often more efficient, morpholine-based organocatalysts have demonstrated high efficiency in certain reactions, such as the 1,4-addition between aldehydes and nitroolefins, requiring as little as 1 mol% catalyst loading. nih.gov
The this compound scaffold, with its two fixed chiral centers, is a promising platform for the design of new catalysts and chiral auxiliaries. Its rigid backbone could enforce a specific orientation in a catalyst's active site, leading to high levels of stereocontrol. Catalytic asymmetric procedures for constructing chiral morpholines are an active area of research, underscoring the demand for these structures. rsc.orgrsc.org By functionalizing the nitrogen atom of the this compound core with catalytically active groups, it is possible to develop a new class of organocatalysts where the scaffold's inherent chirality and rigidity are translated into high enantioselectivity in chemical transformations.
Modulation of Molecular Interactions through Scaffold Incorporation
In medicinal chemistry, the morpholine ring is often used to enhance potency, modulate pharmacokinetic properties, and act as a scaffold to orient functional groups correctly for binding to a target. nih.govacs.org The concept of "scaffold hopping"—replacing a core molecular structure with a different one while retaining biological activity—is a common strategy to discover novel chemotypes, improve properties, or secure new intellectual property. nih.gov
The rigid, bicyclic structure of this compound is exceptionally well-suited for this purpose. Its conformationally locked nature allows it to present substituents in precise spatial arrangements, which is critical for optimizing interactions within a protein's binding pocket. nih.govacs.org This precise positioning can enhance binding affinity and selectivity. nih.gov For example, bicyclic morpholine scaffolds have been incorporated into inhibitors of enzymes like β-Secretase (BACE-1), where the morpholine appendage was found to be crucial for interacting with both polar and nonpolar residues in the active site. nih.govacs.org By replacing a more flexible scaffold with the rigid this compound core, medicinal chemists can systematically probe the structure-activity relationship of a ligand, leading to the development of more potent and selective therapeutic agents. nih.gov
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of complex heterocyclic structures like (4aS,7aS)-Octahydrocyclopenta[b]morpholine is traditionally reliant on multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing this and related compounds will undoubtedly be shaped by the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing. researchgate.netresearchgate.net Key areas of innovation are expected in the use of alternative solvents, catalytic systems, and energy sources.
One promising direction is the adoption of flow chemistry . Continuous-flow processing offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. worktribe.comspringerprofessional.deresearchgate.net For the synthesis of this compound, flow-based methodologies could enable the telescoping of reaction sequences, minimizing the need for isolation and purification of intermediates. researchgate.net This approach is particularly well-suited for reactions that are hazardous or difficult to control in batch, potentially leading to higher yields and purities. researchgate.net
Biocatalysis is another cornerstone of green chemistry that holds immense potential for the stereoselective synthesis of chiral morpholine (B109124) derivatives. nih.govtaylorfrancis.com The use of enzymes, either as isolated catalysts or within whole-cell systems, can facilitate highly specific transformations under mild reaction conditions, often in aqueous media. nih.govtaylorfrancis.com Future research will likely focus on identifying or engineering enzymes capable of catalyzing key bond-forming reactions in the synthesis of the octahydrocyclopenta[b]morpholine (B1420273) core, offering a more sustainable alternative to traditional chemical catalysis. mdpi.com The inherent chirality of enzymes makes them particularly attractive for establishing the desired (4aS,7aS) stereochemistry with high enantiomeric excess. nih.gov
Furthermore, the development of novel, environmentally benign catalytic systems is a critical area of research. This includes the use of earth-abundant metal catalysts and organocatalysts to replace precious metal catalysts. benthamscience.com For instance, a recently developed one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK exemplifies the trend towards more sustainable synthetic methods. chemrxiv.orgnih.gov
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Flow Chemistry | Telescoped multi-step synthesis of the bicyclic core. | Enhanced safety, improved scalability, higher yields. worktribe.comresearchgate.net |
| Biocatalysis | Enantioselective formation of chiral intermediates or direct cyclization. | High stereoselectivity, mild reaction conditions, use of renewable resources. nih.govtaylorfrancis.com |
| Novel Catalysts | Use of earth-abundant metals or organocatalysts for key transformations. | Reduced cost, lower toxicity, and improved sustainability. benthamscience.com |
| Alternative Solvents | Reactions in water, supercritical fluids, or bio-based solvents. | Reduced environmental impact and improved process safety. researchgate.net |
Integration with Automated Synthesis and High-Throughput Experimentation
The complexity of synthesizing stereochemically defined molecules like this compound makes it an ideal candidate for the application of automated synthesis and high-throughput experimentation (HTE). These technologies are poised to revolutionize the discovery and optimization of synthetic routes by enabling a large number of experiments to be performed in parallel with minimal human intervention. ucla.edubeilstein-journals.org
| Technology | Application in this compound Research | Expected Outcome |
| Automated Synthesis Platforms | Rapid optimization of reaction conditions for multi-step synthesis. | Increased efficiency, reproducibility, and accelerated discovery of optimal synthetic routes. ucla.edunih.gov |
| High-Throughput Experimentation (HTE) | Screening of catalyst and ligand libraries for asymmetric cyclization reactions. | Identification of highly selective and active catalysts for stereocontrolled synthesis. nih.govnih.gov |
| Robotics and AI | Automated execution of experiments and AI-driven synthesis planning. | Reduced manual labor, enhanced data quality, and the ability to explore a wider chemical space. mit.eduyoutube.com |
Exploration of Novel Reactivity Patterns
Beyond the synthesis of the this compound scaffold itself, a significant future research direction lies in the exploration of its novel reactivity patterns. The unique three-dimensional structure and the presence of both nitrogen and oxygen heteroatoms offer opportunities for selective functionalization that could lead to a diverse range of new derivatives with potentially valuable properties.
A key area of interest is the C-H bond functionalization of the saturated carbocyclic and heterocyclic rings. rsc.org Directing group-assisted or transition-metal-catalyzed C-H activation could enable the introduction of new substituents at positions that are not readily accessible through traditional synthetic methods. scripps.edunih.gov This would allow for the late-stage diversification of the this compound core, providing rapid access to libraries of analogues for biological screening. nih.gov For instance, the development of ligands that can facilitate palladium-catalyzed C-H activation across saturated rings opens up new possibilities for functionalizing the cyclopentane (B165970) moiety. scripps.edu
The exploration of unusual cyclization reactions to form the bicyclic morpholine system is another promising avenue. mdpi.com Photoinduced electron transfer (PET) reactions, for example, can trigger intramolecular radical ion cyclizations to construct complex heterocyclic systems. researchgate.net Investigating such novel cyclization strategies could lead to more efficient and convergent syntheses of the target molecule. Additionally, the morpholine moiety itself can participate in novel reactivity, such as in morpholine-mediated defluorinative cycloadditions, highlighting the potential for this heterocycle to act as both a solvent and a reactant in the formation of other complex structures. beilstein-journals.org
| Reactivity Pattern | Potential Application to this compound | Significance |
| C-H Bond Functionalization | Site-selective introduction of functional groups on the carbocyclic and heterocyclic rings. | Enables late-stage diversification and access to novel chemical space. rsc.orgscripps.edu |
| Novel Cyclization Strategies | Development of new methods for constructing the bicyclic morpholine core, such as radical-polar crossover bicyclization. researchgate.net | More efficient and convergent synthetic routes. |
| Ring-Opening and Rearrangement Reactions | Transformation of the bicyclic scaffold into other complex heterocyclic systems. | Access to a wider range of structurally diverse molecules. |
Advanced Computational Methods for Predictive Chemistry
Advanced computational methods are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties, reaction outcomes, and guide experimental design. rsc.org For a stereochemically rich molecule like this compound, computational chemistry can provide invaluable insights.
Quantum chemical calculations , such as density functional theory (DFT), can be used to model reaction mechanisms and predict the stereochemical outcome of synthetic transformations. scienceopen.comnih.govresearchgate.net This is particularly relevant for understanding and optimizing the diastereoselectivity and enantioselectivity of reactions leading to the (4aS,7aS) isomer. cuny.edu By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathways and design catalysts and substrates that favor the formation of the desired product. rsc.org
Computational methods are also crucial for predicting the three-dimensional conformation of the this compound scaffold and its derivatives. Understanding the preferred conformation is essential for designing molecules that can bind effectively to biological targets. Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules in different environments. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives, thereby prioritizing the synthesis of the most promising compounds.
| Computational Method | Application to this compound | Benefit for Research |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting stereochemical outcomes. | Rational design of stereoselective synthetic routes. scienceopen.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Predicting the conformational preferences and dynamic behavior of the molecule. | Understanding structure-activity relationships and designing molecules with improved binding affinity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives. | Prioritization of synthetic targets and more efficient drug discovery. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4aS,7aS)-Octahydrocyclopenta[b]morpholine, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : The compound can be synthesized via cyclization of precursor amines under controlled acidic or basic conditions. Key steps include monitoring reaction intermediates using thin-layer chromatography (TLC) and optimizing temperature (e.g., 60–80°C) to avoid side products like chlorinated byproducts . For impurity control, column chromatography with silica gel (hexane/ethyl acetate gradients) is effective. Impurity profiling should align with pharmacopeial standards, as seen in analogous morpholine derivatives .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address stereochemical complexity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry. For example, coupling constants in -NMR can differentiate axial/equatorial proton orientations in the octahydro ring system. Gas chromatography-mass spectrometry (GC-MS) with chiral columns (e.g., β-cyclodextrin phases) resolves enantiomeric purity, as demonstrated in nepetalactone isomer studies .
Q. How can the biological activity of this compound be assessed in arthropod repellency assays?
- Methodological Answer : Use WHO-approved bioassays for repellent activity, such as arm-in-cage tests with Anopheles gambiae. Prepare test solutions in ethanol (e.g., 0.05–1.0 mg/cm) and measure repellency duration. Compare results to DEET controls, noting synergistic effects observed in mixed-isomer formulations .
Advanced Research Questions
Q. How do stereoisomer ratios (e.g., (4aS,7aS) vs. (4aR,7aR)) influence bioactivity, and what experimental designs can quantify synergistic or antagonistic effects?
- Methodological Answer : Isolate isomers via preparative HPLC and test individually vs. blends (e.g., 1:1 to 1:4 ratios). Use factorial design experiments to model interaction effects. For instance, nepetalactone isomers showed increased repellency in specific ratios (16.98%:69.83%), highlighting the need for isomer-specific activity profiling .
Q. What analytical challenges arise when resolving this compound from structurally similar impurities, and how can these be mitigated?
- Methodological Answer : Co-elution risks occur with chlorinated byproducts (e.g., 4-chlorophenyl derivatives). Employ high-resolution LC-MS with electrospray ionization (ESI) or tandem MS (MS/MS) for precise mass differentiation. Cross-validate with -NMR peak integration, as outlined in impurity characterization guidelines .
Q. How should researchers address contradictory data in bioactivity studies, such as varying repellency across mosquito species (e.g., An. gambiae vs. Cx. quinquefasciatus)?
- Methodological Answer : Conduct species-specific receptor binding assays (e.g., odorant receptor ORco inhibition studies) to clarify mechanistic differences. Validate with electrophysiological recordings (e.g., single-sensillum recordings) to correlate compound structure with neuronal response thresholds .
Q. What stability-indicating methods are recommended for assessing this compound under environmental stressors (e.g., light, humidity)?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) using forced degradation (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-UV/Vis and LC-MS. For photostability, use a xenon arc lamp (ICH Q1B) to simulate sunlight exposure .
Data Analysis & Reporting
Q. How can researchers statistically validate the reproducibility of synthetic yields and bioactivity data across multiple batches?
- Methodological Answer : Apply ANOVA or mixed-effects models to batch-to-batch variability data. Include confidence intervals (95% CI) for bioactivity metrics (e.g., RD values). Raw data should be archived in appendices, with processed results (e.g., dose-response curves) in the main text .
Q. What strategies are effective for resolving discrepancies between computational predictions (e.g., molecular docking) and empirical bioactivity results?
- Methodological Answer : Re-evaluate docking parameters (e.g., solvent accessibility, protonation states) using molecular dynamics (MD) simulations. Cross-check with experimental SAR studies, such as modifying substituents on the morpholine ring to test binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
